![molecular formula C5H4Br2N2 B2374605 5-Bromo-2-(bromomethyl)pyrimidine CAS No. 1193116-74-3](/img/structure/B2374605.png)
5-Bromo-2-(bromomethyl)pyrimidine
Overview
Description
5-Bromo-2-(bromomethyl)pyrimidine is a chemical compound with the CAS Number: 1193116-74-3. It has a molecular weight of 251.91 and its molecular formula is C5H4Br2N2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(bromomethyl)pyrimidine is 1S/C5H4Br2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 . The SMILES string representation is BrC1=CN=C(CBr)N=C1 .Physical And Chemical Properties Analysis
5-Bromo-2-(bromomethyl)pyrimidine is a solid at room temperature .Scientific Research Applications
Antiviral Activity : 5-Bromo-2-(bromomethyl)pyrimidine derivatives have been studied for their antiviral properties. Hocková et al. (2003) synthesized 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines and found that they exhibited marked inhibitory activity against retroviruses, highlighting their potential use in antiretroviral therapies (Hocková et al., 2003).
Thiazolo[3,2-a]pyrimidine Derivatives Synthesis : Studzińska et al. (2014) reported the preparation of novel thiazolo[3,2-a]pyrimidine derivatives using 2-Bromomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-ones. This indicates the utility of bromomethyl pyrimidine in synthesizing new organic compounds with potential applications in various fields (Studzińska et al., 2014).
Bromodeoxyuridine Incorporation into DNA : The use of bromodeoxyuridine, a brominated pyrimidine, in DNA synthesis has been explored. Stratford and Dennis (1992) developed a technique to measure its incorporation into DNA, providing insights into its role in DNA replication and potential applications in medical research (Stratford & Dennis, 1992).
Spectroscopic and Computational Analysis : Chandralekha et al. (2020) conducted spectroscopic and computational analysis of 5-bromo-2-hydroxy pyrimidine, showing its electronic properties and internal molecular interactions. Such studies are crucial for understanding the fundamental properties of pyrimidine derivatives and their potential applications (Chandralekha et al., 2020).
Synthesis of Pseudouridine : Brown et al. (1968) described the synthesis of pseudouridine using 5-Bromo-2,4-di-t-butoxypyrimidine, demonstrating the use of brominated pyrimidine in nucleoside chemistry (Brown et al., 1968).
Tricyclic Hetero Compounds Synthesis : Kinoshita et al. (1993) synthesized new tricyclic hetero compounds possessing a pyrimidine ring using 5-bromo-1-(2-bromoethyl, 3-bromopropyl, and 2-bromopropyl)-6-bromomethyl-3-methyl-2, 4(1H, 3H)-pyrimidinediones, illustrating the role of brominated pyrimidines in the creation of complex organic structures (Kinoshita et al., 1993).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-(bromomethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJFKLSEGBBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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